

# solubility of 2-(2-Bromoethoxy)tetrahydro-2H-pyran in organic solvents

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## Compound of Interest

Compound Name: 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Cat. No.: B108730

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An In-depth Technical Guide on the Solubility of **2-(2-Bromoethoxy)tetrahydro-2H-pyran** in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

**Abstract:** This technical guide provides a comprehensive overview of the solubility characteristics of **2-(2-Bromoethoxy)tetrahydro-2H-pyran**. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information, predicted solubility based on structural analysis, and a detailed, generalized experimental protocol for the precise determination of its solubility. This guide is intended to provide researchers with the foundational knowledge and practical methodology required for utilizing this compound in various organic solvent systems.

## Introduction to 2-(2-Bromoethoxy)tetrahydro-2H-pyran

**2-(2-Bromoethoxy)tetrahydro-2H-pyran**, with the molecular formula  $C_7H_{13}BrO_2$ , is an organic compound that serves as a valuable intermediate in various synthetic applications, including drug synthesis and materials chemistry.<sup>[1]</sup> It is characterized by a tetrahydropyran (THP) ring linked to a bromoethoxy group. Understanding its solubility profile is critical for its application in reaction chemistry, purification processes, and formulation development. The molecule's

structure, combining a polar ether group and a carbon-bromine bond with a nonpolar cyclic alkane backbone, dictates its interaction with different types of organic solvents.

#### Physical Properties:

- Appearance: Colorless to light yellow liquid[1]
- Molecular Weight: 209.08 g/mol [2]
- Density: Approximately 1.384 g/mL at 25 °C[1][3][4]
- Boiling Point: 62-64 °C at 0.4 mmHg[1][3]

## Solubility Profile

While specific quantitative solubility data for **2-(2-Bromoethoxy)tetrahydro-2H-pyran** is not extensively documented in peer-reviewed literature, its solubility can be inferred from its chemical structure and available qualitative statements. The guiding principle of "like dissolves like" is paramount. Haloalkanes and ethers generally exhibit good solubility in a wide range of organic solvents.[5][6][7] One source confirms that the compound is soluble in most organic solvents, specifically mentioning ethanol, chloroform, and dimethyl sulfoxide (DMSO).[1] Its use in synthesis with dichloromethane as a solvent also implies solubility in that medium.[3][8]

## Predicted Solubility in Common Organic Solvents

The following table summarizes the expected solubility of **2-(2-Bromoethoxy)tetrahydro-2H-pyran** in a variety of organic solvents, categorized by their polarity. These predictions are based on its structural components (a cyclic ether and a bromoalkane moiety) and established solubility principles.

Solvent Name	Formula	Solvent Type	Predicted Solubility	Rationale / Notes
<hr/> <p>Nonpolar Solvents</p> <hr/>				
Hexane	$C_6H_{14}$	Nonpolar	Soluble	The nonpolar hydrocarbon structure is compatible with the alkyl portions of the solute.
<hr/>				
Toluene	$C_7H_8$	Nonpolar (Aromatic)	Soluble	Expected to be a good solvent due to dispersion forces.
<hr/>				
Carbon Tetrachloride	$CCl_4$	Nonpolar	Soluble	Similar bromoalkanes are miscible in $CCl_4$ . <sup>[9]</sup>
<hr/>				
Diethyl Ether	$(C_2H_5)_2O$	Nonpolar	Soluble	The ether functional group in both solute and solvent promotes miscibility.
<hr/>				
<p>Polar Aprotic Solvents</p> <hr/>				
Dichloromethane (DCM)	$CH_2Cl_2$	Polar Aprotic	Soluble	Used as a solvent in its synthesis, indicating good solubility. <sup>[3]</sup>
<hr/>				
Chloroform	$CHCl_3$	Polar Aprotic	Soluble	Explicitly mentioned as a

				suitable solvent. <a href="#">[1]</a>
Tetrahydrofuran (THF)	C <sub>4</sub> H <sub>8</sub> O	Polar Aprotic	Soluble	Structural similarity (cyclic ether) suggests high solubility.
Acetone	C <sub>3</sub> H <sub>6</sub> O	Polar Aprotic	Soluble	Expected to be a good solvent for moderately polar compounds.
Dimethyl Sulfoxide (DMSO)	C <sub>2</sub> H <sub>6</sub> OS	Polar Aprotic	Soluble	Explicitly mentioned as a suitable solvent. <a href="#">[1]</a>
<b>Polar Protic Solvents</b>				
Ethanol	C <sub>2</sub> H <sub>5</sub> OH	Polar Protic	Soluble	Explicitly mentioned as a suitable solvent. <a href="#">[1]</a> Capable of hydrogen bonding.
Methanol	CH <sub>3</sub> OH	Polar Protic	Soluble	Similar to ethanol, should readily dissolve the compound.
Water	H <sub>2</sub> O	Polar Protic	Sparingly Soluble / Insoluble	Haloalkanes and larger ethers have very limited solubility in water. <a href="#">[5]</a> <a href="#">[10]</a>

## Experimental Protocol for Solubility Determination

The following section outlines a standardized methodology for the quantitative determination of the solubility of a liquid solute, such as **2-(2-Bromoethoxy)tetrahydro-2H-pyran**, in an organic solvent. The isothermal equilibrium method is a reliable and commonly used technique.

## Materials and Equipment

- **2-(2-Bromoethoxy)tetrahydro-2H-pyran** (solute)
- Selected organic solvent (high purity)
- Analytical balance ( $\pm 0.1$  mg)
- Thermostatic shaker or water bath capable of maintaining constant temperature ( $\pm 0.1$  °C)
- Glass vials with airtight caps (e.g., 10-20 mL)
- Syringes and syringe filters (e.g., 0.45  $\mu$ m PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., Gas Chromatograph with FID detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or a precision refractometer)
- Internal standard (for chromatographic analysis)

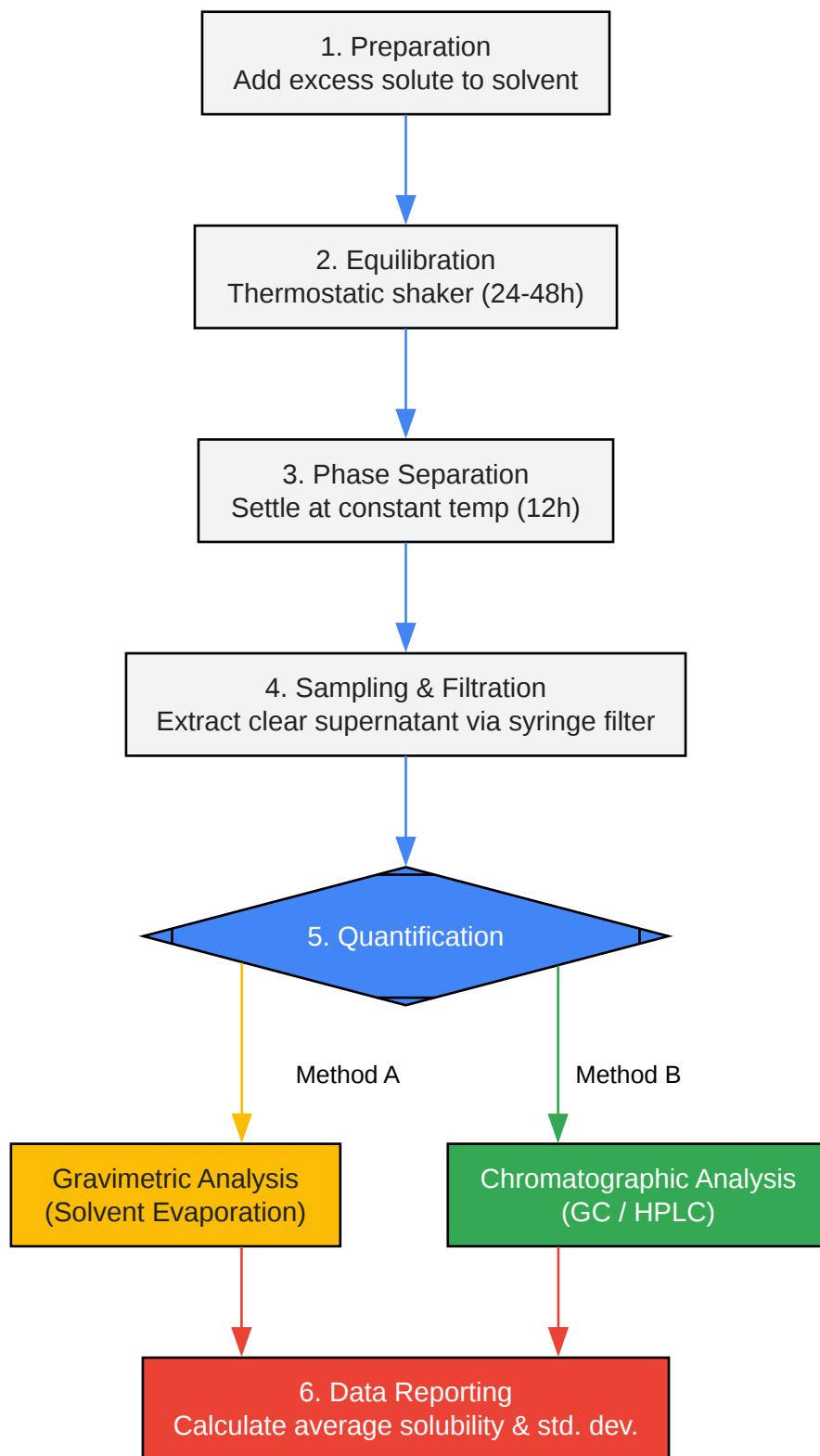
## Procedure

- Preparation of Supersaturated Solution: Add an excess amount of **2-(2-Bromoethoxy)tetrahydro-2H-pyran** to a known volume or mass of the chosen solvent in a sealed glass vial. An excess is confirmed by the presence of a separate, undissolved phase of the solute.
- Equilibration: Place the vial in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated. Constant agitation is necessary to facilitate the dissolution process.

- Phase Separation and Sampling: After equilibration, stop the agitation and allow the mixture to stand undisturbed at the same constant temperature for at least 12 hours to allow for complete phase separation (sedimentation of the excess solute).
- Sample Extraction: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Avoid disturbing the undissolved layer.
- Filtration: Immediately filter the aliquot through a syringe filter into a pre-weighed, sealed container to remove any microscopic, undissolved droplets. This step is critical to prevent overestimation of solubility.
- Quantification: Determine the concentration of the solute in the filtered saturated solution using a pre-calibrated analytical method.
  - Gravimetric Method: Accurately weigh the filtered sample. Carefully evaporate the solvent under reduced pressure or in a fume hood. Weigh the remaining solute. The solubility can be calculated as grams of solute per 100 g or 100 mL of solvent.
  - Chromatographic Method (GC/HPLC): Accurately dilute the filtered sample with a known volume of fresh solvent. Add a precise amount of an internal standard. Analyze the sample using a pre-established calibration curve to determine the exact concentration of the solute.
- Data Reporting: Express the solubility in standard units, such as g/100 mL, g/100 g, or mol/L, and always report the temperature at which the measurement was made. Repeat the experiment at least three times to ensure reproducibility and report the average value with the standard deviation.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

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